(2Z)-2-cyano-2-[5-(2,5-dichlorobenzyl)-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide
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Overview
Description
2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a cyano group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyano group and the aromatic substituents. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The cyano group and the thiazole ring play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-2-[5-(2,4-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE
- 2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-ETHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE
Uniqueness
The uniqueness of 2-CYANO-2-[5-(2,5-DICHLOROBENZYL)-3-(2-METHYLPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]ACETAMIDE lies in its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H15Cl2N3O2S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-4-2-3-5-16(11)25-19(27)17(28-20(25)14(10-23)18(24)26)9-12-8-13(21)6-7-15(12)22/h2-8,17H,9H2,1H3,(H2,24,26)/b20-14- |
InChI Key |
NEZWZPHIGXGPQF-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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